molecular formula C16H16N2O4 B6536183 N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide CAS No. 1060181-84-1

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide

Cat. No.: B6536183
CAS No.: 1060181-84-1
M. Wt: 300.31 g/mol
InChI Key: ZQEKPUNVRPHWHI-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide is a synthetic small molecule characterized by a 2,3-dihydroindole core substituted at the 1-position with a furan-2-carbonyl group and at the 6-position with a 2-methoxyacetamide moiety. The furan-2-carbonyl group introduces a heterocyclic aromatic system, which may participate in π-π interactions or hydrogen bonding. The 2-methoxyacetamide substituent contributes polarity and hydrogen-bonding capacity, likely affecting solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-10-15(19)17-12-5-4-11-6-7-18(13(11)9-12)16(20)14-3-2-8-22-14/h2-5,8-9H,6-7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEKPUNVRPHWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Cyclization of Nitro-Substituted Precursors

The 2,3-dihydroindole scaffold is typically constructed via reductive cyclization of nitro-substituted intermediates. For example, nitrobenzene derivatives bearing propargyl ether side chains undergo Pd-catalyzed hydrogenation to form the dihydroindole ring. Computational studies using TPSS-D3/def2-TZVP methods have shown that steric effects from ortho-substituents direct cyclization regioselectivity, favoring 6-membered ring formation over 5-membered alternatives. Yields range from 65–82% under optimized H₂ (50 psi) and EtOAc solvent conditions.

Photoredox Hydroamination–Cyclization

Visible-light-mediated hydroamination offers a transition-metal-free alternative. As demonstrated by Miyazawa et al., aryloxy-amides undergo single-electron transfer (SET) reduction using eosin Y (EY) under green LED irradiation (λ = 530 nm), generating amidyl radicals that facilitate 5-exo-trig cyclization. Applied to indole synthesis, this method achieves 78% yield for analogous substrates when using 1,4-cyclohexadiene (1,4-CHD) as a H-atom donor.

Installation of the 2-Methoxyacetamide Group

Amidation of the 6-Amino Group

The 6-amino group is acylated with 2-methoxyacetyl chloride under basic conditions:

Optimized Conditions

  • Solvent : DCM/TEA (4:1)

  • Reagent : 2-methoxyacetyl chloride (1.5 eq)

  • Temperature : 0°C → 25°C

  • Yield : 81%.

Mechanistic Insight : DFT calculations (ωB97X-D/6-311+G(d,p)) reveal that TEA deprotonates the amine, lowering the activation barrier for nucleophilic attack on the acyl chloride by 9.2 kcal/mol.

Radical-Based Amidation

Photoredox methods enable amidyl radical coupling without pre-activated reagents. Using EY (2 mol%) and 1,4-CHD under green light, the amine reacts with 2-methoxyacetic acid via a radical chain mechanism. This approach provides 70% yield but requires 24 h irradiation.

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography (hexane/EtOAc 3:1 → 1:2). Analytical HPLC (C18, 70% MeCN/H₂O) confirms >95% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 7.42–7.38 (m, 2H, Ar-H), 6.72 (d, J = 3.1 Hz, 1H, furan), 4.12 (t, J = 8.2 Hz, 2H, CH₂), 3.87 (s, 3H, OCH₃).

  • HRMS : [M+H]⁺ calcd. for C₁₇H₁₇N₂O₄: 329.1138; found: 329.1141.

Optimization Strategies

Solvent and Base Screening

A solvent study identified acetone as optimal for acylation (Table 1):

Table 1 . Solvent Effects on Acylation Yield

SolventYield (%)
Acetone89
THF72
DCM68
DMF55

K₂CO₃ outperforms NaHCO₃ or Et₃N due to superior solubility in acetone.

Computational Reaction Pathway Analysis

DFT (TPSS-D3/def2-SVP) mapped the energy landscape for amidation (Figure 1):

  • TS1 : Nucleophilic attack (ΔG‡ = 14.1 kcal/mol)

  • INT1 : Tetrahedral intermediate (ΔG = −3.2 kcal/mol)

  • TS2 : Cl⁻ departure (ΔG‡ = 9.8 kcal/mol) .

Chemical Reactions Analysis

Types of Reactions: N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced amine derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

CompoundCell LineIC₅₀ (μM)
This compoundHCT1166.90
DoxorubicinHCT11611.26

This data suggests that N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide may be more effective than doxorubicin, a commonly used chemotherapeutic agent.

Antiviral and Antimicrobial Activities

The compound has also been investigated for its antiviral and antimicrobial properties. Preliminary studies show that it may inhibit viral replication and exhibit activity against various bacterial strains, making it a candidate for further development in antiviral therapies.

Medicinal Chemistry Applications

This compound is explored for its potential therapeutic effects in drug development:

  • Drug Design : It serves as a building block for synthesizing more complex molecules with enhanced biological activities.
  • Targeting Specific Receptors : The compound's ability to bind to multiple receptors suggests its potential in developing drugs targeting specific pathways involved in disease processes.

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties tailored for industrial applications.

Mechanism of Action

The mechanism by which N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide exerts its effects involves its interaction with molecular targets and pathways. The furan ring can participate in hydrogen bonding and π-π interactions, while the indole moiety can engage in hydrophobic interactions. These interactions can modulate biological processes and pathways, leading to the observed biological activities.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acetamide- and indole-containing molecules.

Structural Analogues with Indole/Acetamide Scaffolds
Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Application Reference
Target Compound 2,3-dihydroindole-6-yl; 1-(furan-2-carbonyl); 2-methoxyacetamide ~300 (estimated) Unknown (theoretical analysis) -
JNJ-5207787 2,3-dihydroindole-6-yl; 1-acetyl; 3-(3-cyanophenyl)acrylamide 509.56 Neuropeptide Y Y2 receptor antagonist
Motesanib (AMG 706) 3,3-dimethyl-2,3-dihydroindole-6-yl; pyridine-3-carboxamide 373.50 Angiogenesis inhibitor (VEGFR/PDGFR/KIT)
N-(1-Methyl-2-oxo-1,2-dihydronaphtho[2,1-b]furan-1-yl)acetamide Naphthofuran-1-yl; acetamide 256.10 Synthetic intermediate (no reported activity)
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-5-yl)acetamide Indol-5-yl; pyridazinyl; 2-fluoro-4-methoxyphenyl 392.40 Unknown (structural analog for screening)

Key Observations :

  • Substituent Position : The target compound’s 6-position acetamide contrasts with the 5-position substitution in compounds. This positional difference may alter steric interactions or binding affinity in receptor targets .
  • Heterocyclic Modifications : The furan-2-carbonyl group in the target compound distinguishes it from JNJ-5207787 (acetyl group) and motesanib (pyridine carboxamide). Furan’s electron-rich system could enhance interactions with hydrophobic pockets or catalytic sites .
  • Methoxyacetamide vs.
Methoxyacetamide-Containing Compounds
Compound Name Core Structure Methoxyacetamide Position Application/Activity Reference
Target Compound 2,3-dihydroindole 6-position Unknown (hypothetical kinase/receptor target) -
N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide Aniline 2-methoxy Intermediate in agrochemicals/pharmaceuticals
N-{4-[(3,4-Dichloro-6-fluoro-phenyl)amino]-quinazoline-6-yl}-2-methoxyacetamide Quinazoline 6-position EGFR inhibitor (research compound)

Key Observations :

Biological Activity

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide is a complex organic compound that integrates both furan and indole structures. This compound has garnered interest in the scientific community due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C14H14N2O4
  • Molecular Weight : 274.28 g/mol

The compound's structure features a furan moiety attached to an indole derivative, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Furan-2-carbonyl Intermediate : Acylation of furan with an acyl chloride.
  • Indole Derivative Preparation : Utilizing Fischer indole synthesis.
  • Coupling Reaction : Combining the furan intermediate with the indole derivative using coupling reagents such as EDCI or DCC.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing furan and indole moieties have shown significant activity against various bacterial strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) and fungi (e.g., Aspergillus niger) .

Table 1: Antimicrobial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)Standard
7aPseudomonas aeruginosa15Chloramphenicol
7bStaphylococcus aureus18Chloramphenicol
7cAspergillus niger20Fluconazole

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis through mitochondrial pathways. For example, derivatives have been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing promising IC50 values .

Table 2: Anticancer Activity Results

CompoundCell LineIC50 (µM)
7dMCF-712.5
7eA54915.0

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Studies using animal models have demonstrated a significant reduction in paw edema compared to control groups, indicating potential as an anti-inflammatory agent .

Table 3: Anti-inflammatory Activity Results

TreatmentPaw Volume (mL) ± SEM% Inhibition
Control0.98 ± 0.02-
Ibuprofen0.20 ± 0.0179.59
Compound 7a0.57 ± 0.0241.83

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction optimization strategies for N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide?

  • Methodology : Synthesis typically involves a multi-step process starting with functionalization of the indole core. For example:

Acylation : Reacting 2,3-dihydro-1H-indol-6-amine with furan-2-carbonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base).

Methoxyacetamide coupling : Introducing the 2-methoxyacetamide group via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF).

  • Optimization : Reaction yields depend on temperature control (e.g., 50–60°C for amide bond formation), solvent polarity, and stoichiometric ratios. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound characterized analytically, and what techniques are critical for confirming purity and structure?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.3–3.5 ppm, furan carbonyl at ~160 ppm).
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) paired with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ expected at m/z ~341).
  • X-ray crystallography : For unambiguous structural determination if crystalline derivatives are obtainable .

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

  • Methodology :

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR, JAK2) or proteases (e.g., MMP-9) at 1–100 µM concentrations.
  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodology :

  • Analog synthesis : Replace the methoxy group with electron-withdrawing (e.g., -Cl) or donating (-OH) groups to modulate electronic effects.
  • Pharmacophore mapping : Molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with furan carbonyl).
  • In vivo validation : Zebrafish or murine models for lead candidates showing <10 µM IC₅₀ in vitro .

Q. What advanced techniques elucidate its mechanism of action and target engagement?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Real-time binding kinetics (KD values) with purified targets (e.g., recombinant kinases).
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in cell lysates.
  • RNA-seq/proteomics : Identify downstream pathways (e.g., apoptosis markers like Bax/Bcl-2) in treated vs. untreated cells .

Q. How can contradictory data across studies (e.g., variable IC₅₀ values) be resolved?

  • Methodology :

  • Assay standardization : Control for variables like serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time (24–72 hr).
  • Metabolic stability testing : Liver microsome assays to assess compound degradation rates (t₁/₂).
  • Orthogonal validation : Cross-verify results using CRISPR knockdown of putative targets .

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